![molecular formula C8H2Cl2N4S B2664638 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline CAS No. 565196-68-1](/img/structure/B2664638.png)
7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline
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Description
7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is a type of organic molecule that has been utilized in the field of fluorescence technology . It is known for its high efficiency in solid-state photoluminescence . This molecule is often used as a molecular acceptor to drive the emission wavelength to the NIR-II region .
Synthesis Analysis
The synthesis of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline involves the use of strong molecular acceptors, such as 6,7-diphenyl-[1,2,5]thiadiazolo [3,4-g]quinoxaline (DPTQ) and benzobisthiadiazole (BBTD) . The energy gap can be decreased by anchoring molecular donors such as phenyl or substituted-thiophene .Molecular Structure Analysis
The molecular structure of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is designed to optimize fluorescence efficiency by regulating multi-hierarchical structures from single molecules . The structure is manipulated to balance the functions of fluorescence imaging and photothermal therapy .Chemical Reactions Analysis
The chemical reactions involving 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline are primarily related to its role as an electron acceptor . It is used to design innovative NIR-II dyes, which have applications in various fields .Physical And Chemical Properties Analysis
7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is known for its high photochemical performance . It has excellent properties such as water-solubility and chem/photostability . It also possesses an ultra-high singlet oxygen quantum yield .Mechanism of Action
The mechanism of action of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is based on its ability to absorb light energy into excited energy states before immediately falling back to lower energy states mainly through radiative and non-radiative decays . This process is utilized for bioimaging and biosensing .
Future Directions
properties
IUPAC Name |
7,8-dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N4S/c9-7-8(10)12-5-3(11-7)1-2-4-6(5)14-15-13-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJUTZCWSNTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=C(C(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline |
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